
8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Anesthetic Activity : Research has demonstrated the synthesis of derivatives of 1,5-benzodioxepine, highlighting their potential local anesthetic activities. This synthesis involves the Leuckart reaction and further chemical processes, indicating a broader scope of applications in pharmaceutical chemistry (Daukshas et al., 1989).
Palladium-Catalyzed Synthesis : Another study explores a palladium-catalyzed method to access substituted 3,4-dihydro-2H-1,5-benzodioxepines, compounds known for their adrenergic stimulant and bronchial dilator activities, among others. This research provides an easier synthesis route for these compounds, potentially enhancing their accessibility for further biological and pharmacological studies (Damez et al., 2001).
Chemical and Spectroscopic Analysis : The chemical and spectroscopic properties of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin have been thoroughly analyzed, providing valuable insights into their structural and chemical characteristics. This foundational knowledge is crucial for further applications and research in related fields (Rosnati & Marchi, 1962).
Novel Synthesis Techniques and Applications
New Synthesis Methods : Investigations into new synthesis techniques for benzodiazepine derivatives, including those structurally related to 1,5-benzodioxepin, highlight the ongoing interest in developing more efficient and scalable production methods for these pharmacologically significant compounds. Such research underlines the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Lyukshenko et al., 2019).
Mécanisme D'action
The mechanism of action of related compounds has been studied in the context of their antioxidant, antimicrobial, and anti-inflammatory activities . The results showed that the ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities because of their dependency on electron donating and electron withdrawing groups, respectively .
Safety and Hazards
Orientations Futures
The future directions for research on “8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride” and related compounds could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, the cytotoxicity of these compounds could be studied further .
Propriétés
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8;/h4-5H,1-3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLKUOINAWJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)Cl)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



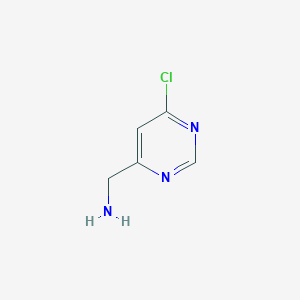
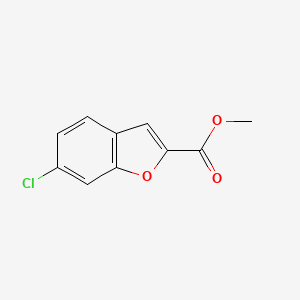
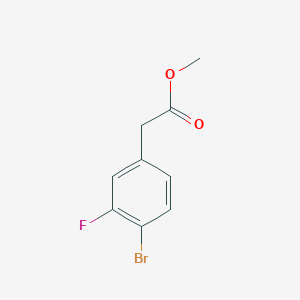
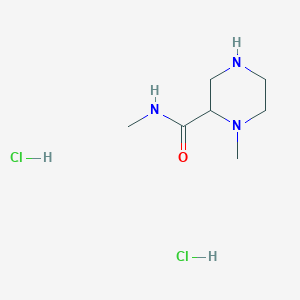
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
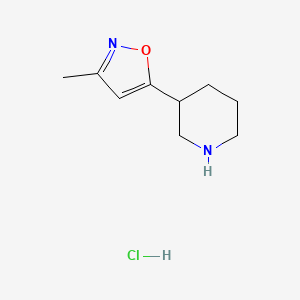

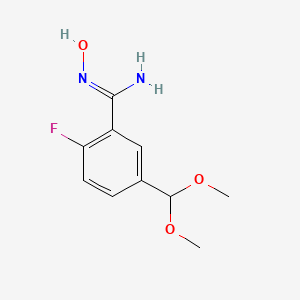


![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)